

Technical Guide: 1-Methyl-4-bromopiperidine Hydrobromide

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Compound of Interest

Compound Name: *4-Bromo-1-methylpiperidine hydrobromide*

CAS No.: 54288-71-0

Cat. No.: B8821668

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PubChem CID Data, Synthetic Utility, and Handling Protocols

Executive Summary

1-Methyl-4-bromopiperidine hydrobromide (CAS: 54288-71-0) is a critical heterocyclic building block used primarily in the synthesis of antihistamines (e.g., diphenylpyraline), antipsychotics, and anticholinergic agents.^{[1][2][3]}

For the researcher, this compound represents a "masked" electrophile.^{[2][3]} While it is designed for nucleophilic substitution (

) at the C4 position, it possesses a high propensity for thermal elimination (

) to form the corresponding tetrahydropyridine.^{[1][2][3]} Successful utilization requires strict control over basicity and temperature to favor substitution over elimination.^{[1][2][3]}

This guide consolidates the chemical identity, reactivity profile, and validated handling protocols for the hydrobromide salt form.^{[1][2][3]}

Chemical Identity & Physical Properties

The hydrobromide salt is the preferred commercial form due to the oxidative instability of the free base amine.^{[1][2][3]} Note that PubChem indexes the free base and salt forms separately;

the data below distinguishes between them to prevent stoichiometric errors in synthesis.

Property	Data	Notes
Compound Name	1-Methyl-4-bromopiperidine hydrobromide	
CAS Number	54288-71-0	Specific to the HBr salt.[1][2][3][4]
PubChem CID		Link is to Free Base.[1][2][3] Salt forms are often aggregated.[1][2][3]
Molecular Formula		Formulated as
Molecular Weight	258.98 g/mol	Free base MW: ~178.07 g/mol
Appearance	White to off-white crystalline solid	Hygroscopic.[1][2][3]
Solubility	Water, Methanol, DMSO	Poor solubility in non-polar ethers.[1][3]
Stability	Hygroscopic; Light Sensitive	Store under inert gas (Argon/Nitrogen).[1][2][3]



CRITICAL WARNING: Do not confuse this with 4-Bromopiperidine HBr (CAS 54288-70-9).[1][2][3] The absence of the N-methyl group changes the stoichiometry and requires an additional alkylation step if the methylated product is desired.[1][2][3]

Reactivity Profile: The vs. Competition

The core challenge in using 1-Methyl-4-bromopiperidine is the steric environment of the C4 carbon.[1][2][3] It is a secondary alkyl halide within a ring system.[1][2][3] When reacting with

nucleophiles (e.g., phenoxides, thiols), two competing pathways exist:

- Substitution (

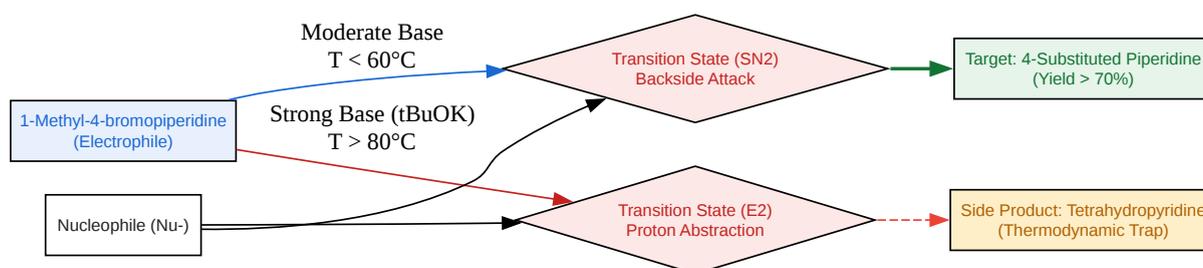
): The desired pathway. Requires a good nucleophile and moderate temperatures.[1][2][3]

- Elimination (

): The parasitic pathway.[1][2][3] Driven by strong bases (e.g., alkoxides), high heat (

), or steric bulk, leading to 1-methyl-1,2,3,6-tetrahydropyridine.[1][2]

Mechanistic Pathway (DOT Visualization)[1][2][3]



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Figure 1: Bifurcation of reaction pathways. High temperatures and strong bases favor the irreversible formation of the elimination product.

Experimental Protocol: Synthesis of Diphenylpyraline Analog

This protocol demonstrates the coupling of 1-Methyl-4-bromopiperidine HBr with a benzhydrol derivative, a common workflow in antihistamine synthesis.[1][2][3]

Pre-requisites

- Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).[1][2][3] Why? Polar aprotic solvents accelerate

rates.[1][2][3]

- Base: Potassium Carbonate (

).[1][2][3] Why? It is mild enough to deprotonate the alcohol/phenol but weak enough to minimize

elimination compared to NaH or KOtBu.[1][2][3]

Step-by-Step Methodology

- Free Base Liberation (In-Situ):
 - The HBr salt is acidic.[2][3] You must neutralize it to allow the nucleophilic attack.[1][2][3]
 - Action: Suspend 1.0 eq of 1-Methyl-4-bromopiperidine HBr in DMF. Add 2.5 eq of anhydrous
- . [1][2][3] Stir at Room Temperature (RT) for 30 minutes.
- Nucleophile Addition:
 - Add 1.0 eq of the target alcohol (e.g., diphenylmethanol).[1][2][3]
 - Note: If the nucleophile is a phenol, it will be deprotonated by the excess carbonate in the mixture.[1][2][3]
- Reaction (Thermal Control):
 - Heat the mixture to 60°C.
 - Critical Control Point: Do NOT exceed 80°C. Monitoring by TLC/LC-MS is essential.[1][2][3] If the elimination product (tetrahydropyridine) is observed, lower the temperature and extend reaction time.[1][2][3]
- Work-up:
 - Cool to RT. Dilute with water (quench).[1][2][3]

- Extract with Ethyl Acetate.[1][2][3] The product is a tertiary amine; ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1][2][3]
- Wash organic layer with brine, dry over

, and concentrate.[1][2][3]

Safety & Handling Standards

As an alkylating agent and a brominated salt, strict safety protocols are required.[1][2][3]

Hazard Class	Description	Mitigation
Corrosive/Irritant	Causes severe skin burns and eye damage (H314/H319).[1][2][3]	Wear nitrile gloves, safety goggles, and lab coat.[1][2][3] Handle in a fume hood.
Hygroscopic	Absorbs atmospheric moisture, leading to hydrolysis or "clumping." [2][3]	Store in a desiccator or under inert atmosphere (Nitrogen/Argon).[1][2][3]
Vesicant Potential	Alkylating agents can blister skin.[2][3]	In case of skin contact, wash immediately with soap and water for 15 minutes.[1][2][3]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent slow degradation/discoloration.[1][2][3]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521361, 4-Bromo-1-methylpiperidine. Retrieved from [\[Link\]](#)

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